Acetylcholine Iodide

Beschreibung

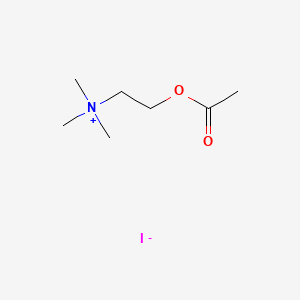

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-acetyloxyethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBBQHHYSLHDHF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-84-3 (Parent) | |

| Record name | Acetylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10883821 | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260-50-6 | |

| Record name | Acetylcholine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2260-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetoxyethyl)trimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZCP12S7HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Acetylcholine Iodide

For professionals engaged in neuroscience research, pharmacology, and drug development, a thorough understanding of the chemical and physical characteristics of key neurotransmitters is paramount. Acetylcholine Iodide, a quaternary ammonium salt, serves as a crucial research tool, acting as a stable and soluble form of the endogenous neurotransmitter acetylcholine. This guide provides an in-depth analysis of its chemical properties, reactivity, and biological interactions, supported by experimental methodologies and pathway visualizations.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are critical for its handling, formulation, and application in experimental settings. The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2260-50-6 | [1][2][3][4] |

| Molecular Formula | C₇H₁₆INO₂ | [2][3][5] |

| Molecular Weight | 273.11 g/mol | [3][4][6][7] |

| Melting Point | 160-165 °C | [1][5][6][7] |

| Appearance | White to Almost white crystalline powder | [1] |

| Density | 1.43 g/cm³ | [5] |

| IUPAC Name | 2-acetyloxyethyl(trimethyl)azanium iodide | [3] |

Table 1: Key Physicochemical Properties of this compound.

The solubility profile of a compound is essential for preparing stock solutions and designing delivery systems. This compound exhibits high solubility in aqueous solutions and dimethyl sulfoxide (DMSO), but is notably insoluble in ethanol.

| Solvent | Solubility | Source(s) |

| Water (H₂O) | ≥51.2 mg/mL | [2] |

| DMSO | ≥51.8 mg/mL | [2] |

| Ethanol (EtOH) | Insoluble | [2] |

Table 2: Solubility of this compound.

Chemical Reactivity and Stability

Hydrolysis: The ester linkage in acetylcholine is susceptible to hydrolysis, a reaction catalyzed by the enzyme acetylcholinesterase (AChE) in biological systems. This enzymatic degradation rapidly converts acetylcholine into the inactive metabolites choline and acetate, terminating the synaptic signal.[8][9] This process is fundamental to proper muscle function and neuronal communication.[8]

Stability and Storage: this compound is hygroscopic and should be stored in a cool, dark, and dry place, preferably under an inert atmosphere to prevent degradation. For long-term stability, storage at -20°C is recommended.[1] Aqueous solutions are not recommended for long-term storage and should be prepared fresh before use.[2][10]

Reactivity: As a quaternary ammonium salt, it is generally stable but can undergo reactions typical of its functional groups. It may react violently with strong oxidizing agents.[11] The iodide counter-ion is electrochemically active, which is a consideration in the development of amperometric biosensors.[12]

Biological Activity and Cholinergic Signaling

This compound functions as an agonist for both major classes of cholinergic receptors: nicotinic (nAChRs) and muscarinic (mAChRs).[1][10] These receptors are distributed throughout the central and peripheral nervous systems and mediate distinct physiological effects.[8][13]

-

Nicotinic Receptors (nAChRs): These are ligand-gated ion channels.[8] Upon binding acetylcholine, they undergo a conformational change that opens a channel permeable to cations (Na⁺, K⁺, Ca²⁺), leading to rapid depolarization of the cell membrane and an excitatory response.

-

Muscarinic Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that trigger a slower, more prolonged response via second messenger signaling cascades.[14]

The synthesis, release, and degradation of acetylcholine form the basis of the cholinergic signaling pathway, which is critical for cognitive functions, muscle activation, and the autonomic nervous system.[8]

References

- 1. This compound | 2260-50-6 [chemicalbook.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound | C7H16INO2 | CID 75271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound [stenutz.eu]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Acetylcholine - Wikipedia [en.wikipedia.org]

- 9. Acetylcholine Synthesis and Metabolism [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. carlroth.com [carlroth.com]

- 12. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Precise Dance of a Neurotransmitter: Acetylcholine Iodide's Mechanism of Action on Cholinergic Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Acetylcholine, a primary neurotransmitter in the autonomic and central nervous systems, exerts its diverse physiological effects through interaction with two major classes of receptors: nicotinic and muscarinic. Acetylcholine iodide is a quaternary ammonium salt frequently utilized in research as a stable and reliable source of the acetylcholine cation. This guide provides a comprehensive examination of the molecular mechanisms underpinning the action of acetylcholine on these critical receptor systems, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Nicotinic Acetylcholine Receptors (nAChRs): The Ionotropic Pathway

Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission. The binding of acetylcholine to these receptors induces a rapid influx of cations, leading to depolarization of the postsynaptic membrane.

Mechanism of Action

The activation of nAChRs is a multi-step process initiated by the binding of two acetylcholine molecules to the extracellular domain of the receptor. This binding event triggers a conformational change in the receptor protein, opening an intrinsic ion channel. The channel is permeable to sodium (Na+), potassium (K+), and in some cases, calcium (Ca2+) ions. The net influx of positively charged ions results in a rapid depolarization of the cell membrane, generating an excitatory postsynaptic potential (EPSP).

Signaling Pathway

The signaling cascade for nicotinic receptors is direct and rapid, as the receptor itself is an ion channel.

Figure 1: Nicotinic Acetylcholine Receptor Signaling Pathway.

Quantitative Data: Binding Affinities

The affinity of acetylcholine for nicotinic receptors varies depending on the subunit composition of the receptor. The following table summarizes available data.

| Receptor Subtype | Ligand | Affinity Metric | Value | Species |

| Muscle-type (α1)₂β1δε | Acetylcholine | Kd | ~30-80 µM (low affinity), ~0.1-1 µM (high affinity) | Torpedo electric organ, Mouse |

| Neuronal α4β2 | Acetylcholine | EC₅₀ | ~1-10 µM (low sensitivity), ~0.01-0.1 µM (high sensitivity) | Human, Rat |

| Neuronal α7 | Acetylcholine | EC₅₀ | ~100-500 µM | Human, Rat |

| Neuronal α3β4 | Acetylcholine | EC₅₀ | ~10-100 µM | Human, Rat |

Note: Affinity values can vary significantly based on the experimental system (e.g., oocyte expression vs. native tissue) and conditions.

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This technique allows for the measurement of ion currents across the entire cell membrane in response to acetylcholine application.

1. Cell Preparation:

-

Culture cells expressing the nicotinic receptor subtype of interest on glass coverslips.

-

On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with an external solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

2. Pipette Preparation:

-

Pull borosilicate glass capillaries to a resistance of 2-5 MΩ using a micropipette puller.

-

Fire-polish the pipette tip to ensure a smooth surface for sealing.

-

Fill the pipette with an internal solution (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2).

3. Establishing a Whole-Cell Recording:

-

Approach a target cell with the micropipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

4. Data Acquisition:

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Apply this compound at various concentrations to the cell via a perfusion system.

-

Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.

-

Analyze the current-voltage relationship and dose-response curves to determine parameters like EC₅₀.

Figure 2: Workflow for a Whole-Cell Patch Clamp Experiment.

Muscarinic Acetylcholine Receptors (mAChRs): The G-Protein Coupled Pathway

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged physiological responses compared to nicotinic receptors. There are five subtypes of muscarinic receptors, designated M1 through M5.

Mechanism of Action

The binding of acetylcholine to a muscarinic receptor induces a conformational change that activates an associated heterotrimeric G-protein on the intracellular side of the membrane. The activated G-protein then dissociates into its α and βγ subunits, which in turn modulate the activity of various downstream effector proteins.

The five muscarinic receptor subtypes couple to different G-protein families, leading to distinct signaling cascades:

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also directly modulate ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization.

Signaling Pathways

The signaling pathways for muscarinic receptors are more complex and involve second messengers.

Figure 3: Muscarinic Acetylcholine Receptor Signaling Pathways.

Quantitative Data: Binding Affinities

The following table presents the binding affinities of acetylcholine for the five muscarinic receptor subtypes.

| Receptor Subtype | Ligand | Affinity Metric | Value (pKi) | Species |

| M1 | Acetylcholine | pKi | 4.7 - 6.5 | Human, Rat |

| M2 | Acetylcholine | pKi | 5.8 - 7.2 | Human, Rat |

| M3 | Acetylcholine | pKi | 5.0 - 6.8 | Human, Rat |

| M4 | Acetylcholine | pKi | 5.5 - 7.0 | Human, Rat |

| M5 | Acetylcholine | pKi | 5.2 - 6.5 | Human, Rat |

Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate higher binding affinity.

Experimental Protocols

This assay measures the direct binding of a radiolabeled ligand to the receptor.

1. Membrane Preparation:

-

Homogenize tissue or cells expressing the muscarinic receptor subtype of interest in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a fresh buffer.

2. Binding Reaction:

-

In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, include a set of tubes with a high concentration of an unlabeled antagonist (e.g., atropine).

-

Incubate at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Analyze the data using non-linear regression to determine the Ki of this compound.

This technique is used to measure changes in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5).

1. Cell Loading:

-

Culture cells on glass-bottom dishes.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and allow for de-esterification of the dye within the cells.

2. Image Acquisition:

-

Place the dish on the stage of a fluorescence microscope equipped with a camera and appropriate filters.

-

Acquire a baseline fluorescence image.

-

Add this compound to the cells.

-

Continuously acquire images to monitor the change in fluorescence intensity over time.

3. Data Analysis:

-

Quantify the change in fluorescence intensity in individual cells or regions of interest.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths.

-

Plot the change in fluorescence or ratio as a function of time to visualize the calcium transient.

-

Construct dose-response curves to determine the EC₅₀ of this compound for calcium mobilization.

Conclusion

This compound, as a source of the endogenous neurotransmitter acetylcholine, activates a diverse array of physiological responses through its interaction with nicotinic and muscarinic receptors. The mechanism of action is fundamentally different for these two receptor families. Nicotinic receptors function as direct ion channels, mediating rapid, excitatory neurotransmission. In contrast, muscarinic receptors are G-protein coupled receptors that initiate slower, more prolonged signaling cascades through second messengers, leading to a wider range of cellular effects. A thorough understanding of these distinct mechanisms, supported by quantitative binding data and robust experimental methodologies, is crucial for the development of novel therapeutics targeting the cholinergic system.

The role of Acetylcholine Iodide as a neurotransmitter.

An In-depth Technical Guide on the Role of Acetylcholine as a Neurotransmitter

Foreword

This technical guide provides a comprehensive overview of the role of acetylcholine (ACh) as a neurotransmitter. While commercially available as various salts, including acetylcholine iodide and acetylcholine chloride, the focus of this document is the physiological function of the acetylcholine cation.[1][2][3] this compound is an endogenous neurotransmitter at cholinergic synapses that amplifies the action potential of the sarcolemma, thereby inducing muscle contractions.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on the lifecycle of acetylcholine, its interaction with receptors, the signaling pathways it initiates, and the experimental methods used to study it.

The Lifecycle of Acetylcholine

Acetylcholine is a pivotal neurotransmitter in both the central and peripheral nervous systems.[4][5] Its activity is tightly regulated through a cycle of synthesis, storage, release, receptor binding, and degradation.

Synthesis

Acetylcholine is synthesized in the cytoplasm of cholinergic neurons from two precursors: choline and acetyl coenzyme A (acetyl-CoA).[6] This single-step reaction is catalyzed by the enzyme choline acetyltransferase (ChAT).

-

Choline: The availability of choline is the rate-limiting step in ACh synthesis.[7] It is sourced from the plasma, breakdown of choline-containing compounds, and reuptake from the synaptic cleft following ACh hydrolysis.[6]

-

Acetyl-CoA: Acetyl-CoA is derived from glucose through glycolysis and the pyruvate dehydrogenase complex in mitochondria.

Storage

Following its synthesis, acetylcholine is actively transported from the cytoplasm into synaptic vesicles by the vesicular acetylcholine transporter (VAChT).[6][8] This process is driven by a proton gradient maintained by a vesicular H+-ATPase.[7] Each vesicle can store up to 50,000 molecules of acetylcholine.[9]

Release

The release of acetylcholine into the synaptic cleft is a calcium-dependent process. When an action potential arrives at the presynaptic terminal, it triggers the opening of voltage-gated calcium channels. The resulting influx of Ca2+ facilitates the fusion of acetylcholine-containing vesicles with the presynaptic membrane, a process mediated by the SNARE protein complex, leading to the quantal release of the neurotransmitter.[7]

Degradation

To ensure rapid and transient signaling, acetylcholine is quickly hydrolyzed in the synaptic cleft by the enzyme acetylcholinesterase (AChE).[7] This enzyme breaks down acetylcholine into choline and acetate with remarkable efficiency. The choline can then be taken back up into the presynaptic neuron by the high-affinity choline transporter (ChT) to be recycled for further ACh synthesis.[6][9]

Cholinergic Receptors

Acetylcholine exerts its effects by binding to two major classes of receptors: ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs).[10]

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic receptors are ligand-gated ion channels composed of five subunits arranged around a central pore.[11] The binding of acetylcholine induces a conformational change that opens the channel, allowing the rapid influx of cations, primarily Na+ and Ca2+, which leads to depolarization of the postsynaptic membrane.[11][12] nAChRs are found at the neuromuscular junction, in autonomic ganglia, and throughout the central nervous system.[13]

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors are G protein-coupled receptors (GPCRs) with seven transmembrane domains.[9] There are five subtypes (M1-M5), which are coupled to different G proteins and initiate diverse intracellular signaling cascades.[14]

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][9] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[2]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2] They can also directly modulate ion channels through the Gβγ subunits.[14]

Quantitative Data

Agonist Affinities at Cholinergic Receptors

The following tables summarize the half-maximal effective concentrations (EC50) for various agonists at different nicotinic and muscarinic receptor subtypes.

| Agonist | Receptor Subtype | EC50 (µM) | Cell Type/System |

| Acetylcholine | α4β2 nAChR | 6.16 | Xenopus oocytes |

| Acetylcholine | α7 nAChR | 98.71 | Xenopus oocytes |

| Acetylcholine | α3β4 nAChR | 29.50 | Xenopus oocytes |

| Nicotine | α4β2 nAChR | 0.17 | Mammalian cell lines |

| Epibatidine | α4β2 nAChR | 0.002 | Mammalian cell lines |

| Cytisine | α4β2 nAChR | Not determined | Mammalian cell lines |

| Carbachol | M1 mAChR | 4.1 | SH-SY5Y neuroblastoma cells |

| Carbachol | M3 mAChR | 7.5 | Guinea-pig small intestine |

| Arecoline | M1 mAChR | 3.6 | SH-SY5Y neuroblastoma cells |

| Oxotremorine | M1 mAChR | - | SH-SY5Y neuroblastoma cells |

Data compiled from multiple sources.

Acetylcholinesterase Kinetics

The efficiency of acetylcholine hydrolysis by acetylcholinesterase is critical for the termination of cholinergic signaling.

| Enzyme | Substrate | Km (mM) | Source |

| Human Erythrocyte AChE | Acetylthiocholine iodide | 0.08 | Purified enzyme |

Km (Michaelis-Menten constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[12]

Experimental Protocols & Workflows

Radioligand Binding Assay

This technique is used to quantify the binding of ligands to receptors.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction.[15]

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]cytisine for α4β2 nAChRs) and varying concentrations of a competing unlabeled ligand.[3]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.[1]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to determine the binding affinity (Kd) and receptor density (Bmax).

Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion currents through receptor channels in a single neuron.

Methodology:

-

Slice Preparation: Acute brain slices containing cholinergic neurons are prepared from an animal model.[7][16]

-

Cell Identification: Cholinergic neurons are identified, often using fluorescence labeling in genetically modified animals.[7][16]

-

Pipette Placement: A glass micropipette filled with an internal solution is brought into contact with the cell membrane.

-

Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical and molecular access to the cell's interior.

-

Recording: In voltage-clamp mode, the membrane potential is held constant, and the currents flowing through the ion channels in response to agonist application are recorded.[17]

Caption: Workflow for whole-cell patch-clamp recording.

In Vivo Microdialysis

Microdialysis is used to measure the extracellular concentration of neurotransmitters in the brain of a freely moving animal.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region.[18][19]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[18]

-

Diffusion: Neurotransmitters in the extracellular fluid, including acetylcholine, diffuse across the semipermeable membrane of the probe and into the aCSF.[19]

-

Sample Collection: The aCSF, now containing the neurotransmitters (the dialysate), is collected at regular intervals.[20]

-

Analysis: The concentration of acetylcholine in the dialysate is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[20]

Caption: Workflow for in vivo microdialysis of acetylcholine.

Signaling Pathways

Nicotinic Receptor Signaling

The primary signaling mechanism for nAChRs is direct ion influx. However, the resulting increase in intracellular Ca2+ can trigger downstream signaling cascades.

Caption: Nicotinic acetylcholine receptor signaling pathway.

Muscarinic Receptor Signaling

Muscarinic receptors activate distinct signaling pathways depending on their G protein coupling.

Caption: Muscarinic acetylcholine receptor signaling pathways.

Conclusion

Acetylcholine is a fundamental neurotransmitter with a wide array of functions mediated through a complex system of synthesis, release, and receptor interaction. A thorough understanding of its neurobiology, supported by robust experimental methodologies, is crucial for advancing our knowledge of neural communication and for the development of novel therapeutics targeting cholinergic systems.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. Whole-cell Patch-Clamp Recordings from Striatal Cholinergic Interneurons in ex vivo Mouse Brain Slices [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 12. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 14. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Whole-cell Patch-Clamp Recordings from Striatal Cholinergic Interneurons in ex vivo Mouse Brain Slices [protocols.io]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Distinguishing Muscarinic and Nicotinic Acetylcholine Receptors: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core distinctions between muscarinic and nicotinic acetylcholine receptors (AChRs). It delves into their structural and functional dissimilarities, ligand binding affinities, and the downstream signaling cascades they initiate. Detailed experimental protocols are provided to facilitate the practical investigation of these critical components of the cholinergic system.

Executive Summary

Acetylcholine (ACh) is a primary neurotransmitter that exerts its effects through two major classes of receptors: muscarinic and nicotinic. While both bind ACh, they are fundamentally different in their structure, function, and signaling mechanisms. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate slower, modulatory responses, whereas nicotinic receptors are ligand-gated ion channels responsible for fast synaptic transmission.[1][2] This distinction is paramount in neuroscience research and is a cornerstone of drug development for a wide array of therapeutic areas, including neurodegenerative diseases, psychiatric disorders, and autonomic dysfunction.[3][4]

Core Structural and Functional Differences

The primary divergence between muscarinic and nicotinic receptors lies in their protein structure and transmembrane signaling mechanism.

-

Muscarinic Acetylcholine Receptors (mAChRs) are members of the GPCR superfamily.[5] They consist of a single polypeptide chain that traverses the cell membrane seven times.[1] Upon agonist binding, they undergo a conformational change that activates intracellular G-proteins, initiating a second messenger cascade.[2] This process leads to a relatively slower and more prolonged cellular response.[1]

-

Nicotinic Acetylcholine Receptors (nAChRs) are ionotropic receptors, forming a pentameric structure of five subunits arranged around a central pore.[1][6] When ACh binds, it directly gates the opening of this ion channel, allowing for the rapid influx of cations (primarily Na+ and K+, with some subtypes also permeable to Ca2+).[6] This leads to a rapid depolarization of the cell membrane and an excitatory postsynaptic potential.[1]

Receptor Subtypes and Signaling Pathways

Both muscarinic and nicotinic receptors are comprised of multiple subtypes, each with distinct tissue distributions, G-protein coupling (for mAChRs), subunit compositions (for nAChRs), and physiological roles.

Muscarinic Receptor Subtypes and G-Protein Coupling

There are five identified subtypes of muscarinic receptors (M1-M5), which are broadly categorized into two functional groups based on their preferential G-protein coupling.[7][8]

-

M1, M3, and M5 Receptors: These subtypes preferentially couple to the Gq/11 family of G-proteins.[7][9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes primarily couple to the Gi/o family of G-proteins.[7][9] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Nicotinic Receptor Subtypes and Ion Channel Properties

Nicotinic receptors are composed of various combinations of sixteen different subunits in humans (α1-α7, α9-10, β1-β4, γ, δ, and ε).[6] This combinatorial diversity gives rise to a large number of receptor subtypes with distinct pharmacological and physiological properties. They are broadly classified into muscle-type and neuronal-type receptors.

-

Muscle-type nAChRs: Typically found at the neuromuscular junction, these receptors have a subunit composition of (α1)2β1δε.

-

Neuronal-type nAChRs: These are found throughout the central and peripheral nervous systems and have various subunit compositions, with α4β2 and α7 being the most abundant in the brain.

The ion channels of nAChRs are non-selective cation channels, permeable to Na+ and K+.[6] Some subunit combinations also exhibit significant permeability to Ca2+, which can act as a second messenger.[6] The single-channel conductance of nAChRs is generally in the range of 25 pS.[10]

Quantitative Data: Ligand Binding Affinities and Ion Channel Properties

The following tables summarize key quantitative data for muscarinic and nicotinic receptors.

Muscarinic Receptor Ligand Binding Affinities (Ki in nM)

| Ligand | M1 | M2 | M3 | M4 | M5 |

| Agonists | |||||

| Acetylcholine | 230 | 330 | 180 | 140 | 250 |

| Carbachol | 1,000-59,000[11] | - | - | - | - |

| Oxotremorine-M | 3.8 | - | - | - | - |

| Antagonists | |||||

| Atropine | 1.1 | 1.2 | 1.0 | 1.1 | 1.3 |

| Pirenzepine | 17 | 750 | 300 | 60 | 100 |

| Darifenacin | 100 | 350 | 12 | 200 | 150 |

| [3H]-NMS | 102-264 pM[11] | - | - | - | - |

Note: Values are approximate and can vary depending on the experimental conditions and tissue preparation. Data compiled from multiple sources.

Nicotinic Receptor Ligand Binding Affinities (Ki or IC50 in nM)

| Ligand | α4β2 | α7 | α3β4 | Muscle-type |

| Agonists | ||||

| Acetylcholine | 0.7 | 170 | 1.2 | 106,000[12] |

| Nicotine | 0.5 | 1,200 | 18 | - |

| Epibatidine | 0.03 | 1.2 | 0.05 | - |

| Choline | - | - | - | 4,100,000[12] |

| Antagonists | ||||

| Mecamylamine | 100 | 2,000 | 30 | - |

| α-Bungarotoxin | >10,000 | 1.5 | >10,000 | 0.1 |

| d-Tubocurarine | 500 | 1,000 | 100 | 40 |

Note: Values are approximate and can vary depending on the experimental conditions and subunit composition. Data compiled from multiple sources including[13][14].

Nicotinic Receptor Ion Channel Properties

| Property | Typical Value(s) |

| Single-Channel Conductance | 25-60 pS |

| Ion Selectivity | Na+ ≈ K+ > Ca2+ (non-selective cation channel)[6] |

| Mean Open Time | 1-10 ms |

| Reversal Potential | ~0 mV |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize and differentiate muscarinic and nicotinic receptors.

Radioligand Binding Assay

This assay is used to determine the affinity and density of receptors in a given tissue or cell preparation.

5.1.1 Objective: To quantify the binding of a radiolabeled ligand to muscarinic or nicotinic receptors.

5.1.2 Materials:

-

Receptor source: tissue homogenate, cell membranes, or intact cells expressing the receptor of interest.

-

Radioligand (e.g., [3H]N-methylscopolamine for mAChRs, [125I]α-bungarotoxin for muscle-type and α7 nAChRs, or [3H]epibatidine for other nAChRs).[15][16]

-

Unlabeled competing ligand for non-specific binding determination.

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 0.1 mg/ml BSA).[15]

-

Glass fiber filters (e.g., Whatman GF/C).[15]

-

Filtration apparatus.

-

Scintillation counter or gamma counter.

5.1.3 Methodology:

-

Preparation: Prepare serial dilutions of the unlabeled competing ligand.

-

Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled ligand (or buffer for total binding). For non-specific binding, use a high concentration of an appropriate unlabeled antagonist.[15]

-

Equilibration: Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 3 hours).[15]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.[15]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation or gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a one-site or two-site competition model to determine the Ki (inhibition constant) of the competing ligand and the Bmax (receptor density).

Patch-Clamp Electrophysiology (for nAChRs)

This technique allows for the direct measurement of ion flow through single or multiple nicotinic receptor channels.

5.2.1 Objective: To characterize the functional properties of nAChR ion channels, including conductance, ion selectivity, and gating kinetics.

5.2.2 Materials:

-

Cells expressing nAChRs.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Glass micropipettes (3-5 MΩ).[17]

-

Extracellular (bath) solution (e.g., standard ACSF).[17]

-

Intracellular (pipette) solution (e.g., K-gluconate based).[17]

-

Agonist delivery system (e.g., picospritzer for puff application).[17]

5.2.3 Methodology (Whole-Cell Configuration):

-

Pipette Preparation: Pull glass micropipettes and fire-polish the tips. Fill the pipette with the intracellular solution.

-

Cell Approach: Under microscopic guidance, approach a target cell with the micropipette.

-

Seal Formation: Apply gentle suction to form a high-resistance (&>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Recording: Clamp the cell membrane at a specific holding potential (voltage-clamp) or record the membrane potential (current-clamp).

-

Agonist Application: Apply the nAChR agonist to the cell via the bath or a local perfusion system.

-

Data Acquisition: Record the resulting ionic currents. In voltage-clamp, an inward current reflects the influx of positive ions.

-

Data Analysis: Analyze the current-voltage relationship to determine the reversal potential and conductance. Analyze the kinetics of current activation, deactivation, and desensitization.

Second Messenger Assays (for mAChRs)

These assays measure the downstream consequences of mAChR activation, such as changes in intracellular calcium or cAMP levels.

5.3.1 Objective: To functionally characterize mAChR subtypes by quantifying their second messenger output.

5.3.2 Materials (for IP3/Calcium Assay):

-

Cells expressing the mAChR of interest.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM) or a luminescent aequorin-based assay.

-

Plate reader with fluorescence or luminescence detection capabilities.

-

Muscarinic agonist.

5.3.3 Methodology (Calcium Mobilization):

-

Cell Culture: Plate cells in a multi-well plate.

-

Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's protocol.

-

Baseline Measurement: Measure the baseline fluorescence or luminescence.

-

Agonist Addition: Add the muscarinic agonist to the wells.

-

Signal Detection: Immediately begin recording the change in fluorescence or luminescence over time. An increase in signal corresponds to an increase in intracellular calcium.

-

Data Analysis: Quantify the peak response and calculate the EC50 (half-maximal effective concentration) for the agonist.

5.3.4 Materials and Methodology (cAMP Assay):

-

Materials: Cells expressing the mAChR of interest, a kit for cAMP measurement (e.g., GloSensor™ cAMP assay), a luminometer.

-

Methodology:

-

Cell Preparation: Prepare cells according to the assay kit's protocol, which may involve transfection with a biosensor plasmid.

-

Forskolin Stimulation: Treat cells with forskolin to elevate basal cAMP levels.

-

Agonist Treatment: Add the M2/M4 agonist.

-

Signal Measurement: Measure the luminescence. A decrease in the luminescent signal indicates the inhibition of adenylyl cyclase and a reduction in cAMP.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) of the agonist.

-

Conclusion

The distinction between muscarinic and nicotinic acetylcholine receptors is a fundamental principle in pharmacology and neuroscience. Their classification as either G-protein coupled receptors or ligand-gated ion channels, respectively, dictates their temporal and functional roles in synaptic transmission and cellular regulation. A thorough understanding of their subtype-specific signaling pathways, ligand affinities, and functional characteristics, facilitated by the experimental protocols outlined in this guide, is essential for the continued development of selective and effective therapeutic agents targeting the cholinergic system.

References

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subtype Differences in Pre-Coupling of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

Function of acetylcholine in the parasympathetic nervous system.

An In-depth Technical Guide on the Function of Acetylcholine in the Parasympathetic Nervous System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetylcholine (ACh) is the principal neurotransmitter of the parasympathetic nervous system (PNS), the division of the autonomic nervous system responsible for regulating "rest-and-digest" functions.[1] Its discovery as "vagusstoff" by Otto Loewi was a foundational moment in neuroscience, identifying the first-ever neurotransmitter.[2][3] ACh mediates its effects through a sophisticated system of synthesis, vesicular storage, targeted release, and interaction with two major classes of cholinergic receptors: nicotinic and muscarinic.[4][5] This guide provides a detailed examination of the molecular mechanisms of ACh in the PNS, from its lifecycle at the synapse to its systemic physiological effects. We will explore the distinct signaling pathways initiated by its receptors, present quantitative data in a structured format, detail key experimental protocols for its study, and provide visual diagrams of its core processes to offer a comprehensive resource for researchers and drug development professionals.

The Acetylcholine Lifecycle in the Parasympathetic Neuron

The action of acetylcholine is tightly regulated through a cycle of synthesis, storage, release, and degradation. This ensures rapid, precise, and transient signaling.

Synthesis, Storage, and Release

Synthesis: Acetylcholine is synthesized in the cytoplasm of cholinergic neurons from two precursors: choline and acetyl coenzyme A (acetyl-CoA).[3][6] This reaction is catalyzed by the enzyme Choline Acetyltransferase (ChAT).[4][6] The availability of choline is the rate-limiting step in ACh synthesis.[3]

Storage: Following synthesis, ACh is actively transported from the cytoplasm into synaptic vesicles by the Vesicular Acetylcholine Transporter (VAChT).[3][7] This process is energy-dependent, utilizing a proton gradient across the vesicle membrane.[3]

Release: When an action potential arrives at the presynaptic terminal, it triggers the opening of voltage-gated calcium channels.[1][4] The resulting influx of Ca²⁺ ions causes the synaptic vesicles to fuse with the presynaptic membrane and release ACh into the synaptic cleft via exocytosis.[1][4] This release can be inhibited by neurotoxins such as botulinum toxin, which interferes with the vesicle docking process.[7]

Degradation

To ensure the brevity of the cholinergic signal, ACh is rapidly hydrolyzed in the synaptic cleft into choline and acetate.[1][6] This catabolic reaction is performed by the enzyme Acetylcholinesterase (AChE), which is highly concentrated at cholinergic synapses and is essential for preventing continuous receptor activation.[4][6] The choline is then taken back up into the presynaptic neuron by a high-affinity choline transporter to be reused for ACh synthesis.[5]

Cholinergic Receptors in the Parasympathetic Nervous System

ACh exerts its effects by binding to two main superfamilies of cholinergic receptors (cholinoreceptors): nicotinic and muscarinic receptors.[4][8]

Nicotinic Receptors (nAChRs)

Nicotinic receptors are ligand-gated ion channels.[1][9] In the PNS, they are primarily found in the autonomic ganglia, mediating the transmission of signals from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic pathways.[7][10] Upon binding ACh, the receptor's channel opens, allowing a rapid influx of cations (primarily Na⁺ and some Ca²⁺), which leads to depolarization of the postganglionic neuron and propagation of the nerve impulse.[1][9]

Muscarinic Receptors (mAChRs)

Muscarinic receptors, which are G protein-coupled receptors (GPCRs), are the main end-receptors stimulated by ACh released from parasympathetic postganglionic fibers.[8][11] They are responsible for mediating the final "rest-and-digest" responses in target effector organs.[7] There are five subtypes (M1-M5), which are grouped into two main signaling categories based on the G protein they couple to.[12][13]

| Receptor Subtype | Primary Location in PNS | G-Protein Coupling | Primary Signaling Pathway | Cellular Response |

| M1 ("Neural") | Autonomic ganglia, Glands (salivary, gastric) | Gq/11 | ↑ Phospholipase C (PLC) → ↑ IP₃, DAG | Excitatory: ↑ Glandular secretion, slow depolarization |

| M2 ("Cardiac") | Heart (SA/AV nodes), Presynaptic nerve terminals | Gi/o | ↓ Adenylyl Cyclase → ↓ cAMP; ↑ K⁺ channel opening | Inhibitory: ↓ Heart rate, ↓ conduction velocity, ↓ ACh release |

| M3 ("Glandular/Smooth Muscle") | Smooth muscle (GI tract, bladder, bronchi), Glands (salivary, bronchial), Vascular endothelium | Gq/11 | ↑ Phospholipase C (PLC) → ↑ IP₃, DAG | Excitatory: Smooth muscle contraction, ↑ Glandular secretion, Vasodilation (via NO) |

| M4 | CNS, Lungs | Gi/o | ↓ Adenylyl Cyclase → ↓ cAMP | Inhibitory: Feedback inhibition of ACh release |

| M5 | CNS (less defined in periphery) | Gq/11 | ↑ Phospholipase C (PLC) → ↑ IP₃, DAG | Excitatory (primarily CNS functions) |

Table 1: Summary of Muscarinic Acetylcholine Receptor Subtypes in the Parasympathetic Nervous System.[4][12]

Signaling Pathways of Muscarinic Receptors

The diverse effects of parasympathetic stimulation are a direct result of the distinct intracellular signaling cascades initiated by M1/M3/M5 and M2/M4 receptor subtypes.

Gq-Coupled Pathway (M1, M3, M5)

Activation of M1, M3, or M5 receptors leads to the stimulation of the Gq family of G-proteins.[13] The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. DAG remains in the membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[4] The elevated Ca²⁺ and activated PKC then phosphorylate downstream targets to elicit cellular responses such as smooth muscle contraction and glandular secretion.[11]

Gi-Coupled Pathway (M2, M4)

Activation of M2 and M4 receptors stimulates the Gi family of G-proteins.[13] This has two primary effects. First, the activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA).[13][14] Second, the Gβγ subunit dissociates and directly binds to and opens G protein-coupled inwardly-rectifying potassium (GIRK) channels.[13] This leads to an efflux of K⁺ ions, hyperpolarization of the cell membrane, and a general inhibitory effect, such as slowing the heart rate at the sinoatrial node.[14]

Physiological Functions of Parasympathetic Cholinergic Transmission

ACh released from postganglionic parasympathetic neurons orchestrates a wide array of physiological processes aimed at conserving energy and managing baseline bodily functions.

| Organ System | Effector Organ | Primary Receptor | Physiological Effect |

| Cardiovascular | Heart (SA/AV Nodes) | M2 | Bradycardia (↓ heart rate), ↓ conduction velocity, ↓ atrial contractility.[1][4] |

| Blood Vessels (Endothelium) | M3 | Release of Nitric Oxide (NO), leading to vasodilation.[11] | |

| Respiratory | Bronchial Smooth Muscle | M3 | Bronchoconstriction.[15][16] |

| Bronchial Glands | M3 | Increased secretion of mucus.[15][16] | |

| Gastrointestinal | GI Tract Smooth Muscle | M3 | Increased motility and peristalsis.[1][15] |

| GI Tract Sphincters | M3 | Relaxation to facilitate movement of contents.[15] | |

| Salivary & Gastric Glands | M1, M3 | Increased secretion of saliva and gastric acid.[15] | |

| Genitourinary | Bladder Detrusor Muscle | M3 | Contraction to promote urination (micturition).[4] |

| Internal Urethral Sphincter | M3 | Relaxation to facilitate urination.[15] | |

| Ocular | Pupillary Sphincter Muscle | M3 | Contraction, leading to pupillary constriction (miosis). |

| Ciliary Muscle | M3 | Contraction, allowing for accommodation for near vision. | |

| Exocrine Glands | Lacrimal, Sweat Glands | M3 | Increased secretion.[1] |

Table 2: Key Physiological Effects of Acetylcholine in the Parasympathetic Nervous System.

Experimental Protocols for Studying Cholinergic Function

Investigating the parasympathetic cholinergic system requires a range of techniques, from in vivo monitoring to in vitro pharmacology.

Protocol: In Vivo Measurement of Acetylcholine via Microdialysis

This technique allows for the sampling of extracellular ACh levels in the tissue of a living animal, providing insight into tonic and phasic neurotransmitter release.[17][18]

1. Materials:

- Stereotaxic apparatus

- Microdialysis probes (e.g., 10-20 kDa molecular weight cutoff)

- Microinfusion pump

- Perfusion fluid (e.g., artificial cerebrospinal fluid or Ringer's solution) containing an acetylcholinesterase inhibitor (e.g., physostigmine or neostigmine) to prevent ACh degradation.[19]

- Fraction collector

- Analytical system: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18][20]

2. Methodology:

- Probe Implantation: Anesthetize the subject animal (e.g., rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the desired tissue (e.g., a specific autonomic ganglion or effector organ).[19][21]

- Perfusion: After a recovery period, insert the microdialysis probe through the cannula. Perfuse the probe at a slow, constant rate (e.g., 1-2 µL/min) with the perfusion fluid.[19]

- Sample Collection (Dialysate): Small molecules, including ACh, diffuse across the semipermeable membrane of the probe into the perfusion fluid. Collect the outflowing fluid (dialysate) in timed fractions (e.g., every 5-20 minutes) using a refrigerated fraction collector.[21]

- Stimulation (Optional): To measure evoked release, apply a physiological or pharmacological stimulus (e.g., nerve stimulation, high-potassium solution) and collect dialysate before, during, and after the event.[19]

- Analysis: Quantify the ACh concentration in the dialysate samples using HPLC-ED or LC-MS.[18][21] This involves separating ACh from other components and measuring its concentration, often with a detection limit in the low nanomolar to picomolar range.[18][19]

A[label="1. Anesthetize Animal &\nPlace in Stereotaxic Frame"];

B[label="2. Surgically Implant\nMicrodialysis Probe"];

C [label="3. Perfuse Probe with\nAChE Inhibitor Solution"];

D [label="4. Collect Dialysate\nin Timed Fractions"];

E [label="5. (Optional) Apply\nStimulus to Evoke Release"];

F [label="6. Analyze ACh Concentration\nvia HPLC-ED or LC-MS"];

G [label="7. Data Interpretation", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

A -> B -> C -> D;

D -> E [style=dashed];

E -> D;

D -> F -> G;

}

Protocol: Assessment of Cardiac Parasympathetic (Vagal) Tone

Heart Rate Variability (HRV) is a non-invasive method used to assess the influence of the PNS on the heart.[22][23] The high-frequency (HF) component of HRV (0.15–0.40 Hz) is primarily mediated by parasympathetic input via the vagus nerve and is associated with respiratory sinus arrhythmia.[23][24]

1. Materials:

- Electrocardiogram (ECG) recording equipment.

- Data acquisition system.

- Software capable of spectral analysis of R-R intervals.

2. Methodology:

- Data Acquisition: Record a continuous ECG from the subject under resting conditions for a standardized period (e.g., 5-10 minutes).

- R-Peak Detection: Process the ECG signal to accurately detect the R-peaks of each QRS complex. Calculate the time interval between successive R-peaks (R-R intervals).

- Time Series Creation: Create a time series of the R-R intervals.

- Spectral Analysis: Apply a Fast Fourier Transform (FFT) or autoregressive modeling to the R-R interval time series. This decomposes the total variability into its frequency components.

- Quantification: Calculate the power within the high-frequency (HF) band (0.15–0.40 Hz). This value, often expressed in ms², serves as a quantitative index of cardiac parasympathetic modulation. A higher HF power indicates greater parasympathetic activity.[23][24]

Conclusion

Acetylcholine is the cornerstone of parasympathetic nervous system function, orchestrating a vast range of involuntary physiological processes essential for homeostasis. Its activity is governed by a precise lifecycle and mediated through distinct nicotinic and muscarinic receptor families, which activate rapid ionotropic and more complex metabotropic signaling pathways, respectively. A thorough understanding of these mechanisms is critical for researchers in physiology and pharmacology and is fundamental to the development of therapeutic agents targeting a wide array of conditions, including cardiovascular diseases, respiratory disorders, and gastrointestinal dysfunction. The continued application of advanced experimental techniques will further elucidate the nuanced roles of ACh and pave the way for novel drug discovery.

References

- 1. Acetylcholine | Definition, Function, & Facts | Britannica [britannica.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 4. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetylcholine - Wikipedia [en.wikipedia.org]

- 7. The Parasympathetic Nervous System | Pharmacology Education Project [pharmacologyeducation.org]

- 8. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. britannica.com [britannica.com]

- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 12. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Cholinergic Receptors (Muscarinic & Nicotinic) and Their Distribution | Pharmaguideline [pharmaguideline.com]

- 15. Neuroanatomy, Parasympathetic Nervous System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Role of Parasympathetic Nerves and Muscarinic Receptors in Allergy and Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Second-by-second measurement of acetylcholine release in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vivo Monitoring of Acetylcholine Release from Nerve Endings in Salivary Gland [mdpi.com]

- 20. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methods of assessing vagus nerve activity and reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. support.mindwaretech.com [support.mindwaretech.com]

- 24. journals.physiology.org [journals.physiology.org]

Acetylcholine Iodide (CAS 2260-50-6): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Acetylcholine Iodide (CAS 2260-50-6), a crucial neurotransmitter and research compound. This document details its physicochemical properties, biological functions, and established experimental protocols, offering a valuable resource for those in neuroscience research and drug development.

Physicochemical Properties

This compound is the iodide salt of acetylcholine, a quaternary ammonium cation. It is a white, crystalline powder that is sensitive to light and hygroscopic.

| Property | Value | Reference |

| CAS Number | 2260-50-6 | [1] |

| Molecular Formula | C₇H₁₆INO₂ | [1] |

| Molecular Weight | 273.11 g/mol | [1] |

| Melting Point | 161-164 °C | [2] |

| Solubility | Soluble in water and DMSO. Insoluble in ethanol. | [3] |

| Synonyms | ACh iodide, (2-Acetoxyethyl)trimethylammonium iodide | [3] |

Biological Role and Applications

Acetylcholine is a primary neurotransmitter in the central and peripheral nervous systems, playing a vital role in muscle contraction, memory, and autonomic nervous system function. This compound serves as a stable and readily available source of acetylcholine for in vitro and in vivo studies.

Its primary applications in research include:

-

Muscarinic and Nicotinic Receptor Agonist: Used to stimulate and characterize cholinergic receptors.

-

Substrate for Acetylcholinesterase (AChE): A key reagent in assays to measure the activity of AChE, the enzyme that degrades acetylcholine.

-

Investigating Cholinergic Signaling: Employed in studies of synaptic transmission, neuronal excitability, and the physiological effects of cholinergic system activation.

Cholinergic Signaling Pathways

Acetylcholine exerts its effects by binding to two main types of receptors: nicotinic and muscarinic receptors.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic receptors are ligand-gated ion channels. Upon acetylcholine binding, they undergo a conformational change that opens the channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This leads to depolarization of the cell membrane and the initiation of a nerve impulse or muscle contraction.

References

Endogenous Functions of Acetylcholine in the Central Nervous System: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylcholine (ACh) is a pivotal neuromodulator in the central nervous system (CNS) that governs a wide array of physiological and cognitive processes.[1] As the first neurotransmitter to be discovered, its roles have been extensively studied, revealing its critical involvement in synaptic plasticity, neuronal excitability, and the coordination of neuronal networks.[1] This technical guide provides an in-depth exploration of the endogenous functions of ACh in the CNS, with a particular focus on its roles in learning, memory, attention, and arousal. It details the experimental protocols used to investigate the cholinergic system, presents quantitative data on ACh dynamics, and illustrates the intricate signaling pathways activated by its receptors. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience research and the development of therapeutics targeting the cholinergic system.

Introduction to the Central Cholinergic System

The central cholinergic system originates from two primary sets of neurons: projection neurons in the basal forebrain and brainstem, and interneurons within specific brain regions like the striatum.[2][3] Cholinergic projection neurons, located in areas such as the nucleus basalis of Meynert, medial septum, and pedunculopontine nucleus, provide widespread and diffuse innervation throughout the CNS, including the neocortex, hippocampus, and thalamus.[1][2] This anatomical arrangement allows ACh to exert a powerful modulatory influence over distributed neuronal networks, shaping their response to both internal and external stimuli.[1]

ACh's actions are mediated by two main classes of receptors: the ionotropic nicotinic acetylcholine receptors (nAChRs) and the metabotropic muscarinic acetylcholine receptors (mAChRs).[3][4] The diverse expression patterns and signaling mechanisms of these receptor subtypes throughout the brain are fundamental to the multifaceted functions of acetylcholine.[1]

Core Functions of Acetylcholine in the CNS

Learning and Memory

The cholinergic system is critically implicated in the processes of learning and memory formation.[5][6] Pharmacological and lesion studies have demonstrated that both nicotinic and muscarinic receptors are essential for the encoding of new memories.[5][6] Acetylcholine is thought to enhance memory encoding by increasing the signal-to-noise ratio of incoming sensory information relative to existing cortical activity.[7] This is achieved through several mechanisms, including the nicotinic enhancement of afferent inputs and the muscarinic-mediated presynaptic inhibition of feedback excitatory connections.[5]

Furthermore, ACh plays a role in generating theta rhythm oscillations in the hippocampus, a state that is conducive to synaptic plasticity and memory encoding.[5] By modulating synaptic strength, particularly through the enhancement of long-term potentiation (LTP), acetylcholine facilitates the synaptic changes that underlie memory formation.[5]

Attention and Arousal

Acetylcholine is a key regulator of attentional processes and arousal states.[8][9] Cholinergic neurons in the basal forebrain project to the prefrontal cortex and sensory cortices, where the release of ACh enhances the processing of sensory stimuli and improves performance on attentional tasks.[1] Transient increases in prefrontal ACh levels have been correlated with cue detection in attentional paradigms.[1]

During states of arousal and wakefulness, cholinergic neurons exhibit higher tonic firing rates, leading to increased ACh release in the cortex and hippocampus.[8] This cholinergic tone promotes a state of cortical activation characterized by desynchronized electroencephalogram (EEG) activity, which is permissive for cognitive function.[10] Conversely, ACh levels are significantly lower during non-REM sleep.[8]

Quantitative Analysis of Acetylcholine Dynamics

The study of ACh's functions in the CNS is supported by quantitative measurements of its release during various behavioral states. In vivo microdialysis is a widely used technique to sample extracellular ACh, which is then quantified using methods like high-performance liquid chromatography (HPLC).[11][12]

| Brain Region | Behavioral Task | Change in Acetylcholine Level (% of Baseline) | Animal Model | Reference |

| Hippocampus | Radial-Arm Maze | 236 ± 13% | Rat | [1] |

| Hippocampus | Spontaneous Alternation | 121.5% | Rat | [13] |

| Hippocampus | Place Learning | Significant Increase | Rat | [14] |

| Striatum | Response Learning | Significant Increase (greater than place learning) | Rat | [14] |

| Auditory Cortex | Auditory Classical Conditioning | Significant Increase over training days | Rat | [15] |

Table 1: Changes in Acetylcholine Release During Learning and Memory Tasks. This table summarizes quantitative data from microdialysis studies, illustrating the dynamic changes in extracellular acetylcholine levels in specific brain regions during the performance of various cognitive tasks.

| Compound | Behavioral Task | Optimal Dose | Effect | Animal Model | Reference |

| Galanthamine | Passive Avoidance | 3.0 mg/kg, IP | Improved 24-h retention | Mouse (nBM lesioned) | [16] |

| Galanthamine | Morris Water Maze (reversal) | 2.0 mg/kg, IP | Improved performance | Mouse (nBM lesioned) | [16] |

| Donepezil | Y-Maze (scopolamine-induced deficit) | 3-10 mg/kg, PO | Ameliorated memory impairment | Mouse | [17] |

| Physostigmine | Fear Conditioning (Tg2576 model) | 0.03-0.3 mg/kg | Improved contextual memory | Mouse (AD model) | [18] |

Table 2: Dose-Response of Cholinesterase Inhibitors on Cognitive Performance. This table presents data on the effects of various acetylcholinesterase inhibitors on memory-related tasks in rodent models, highlighting the dose-dependent nature of these effects.

Signaling Pathways of Acetylcholine Receptors

The physiological effects of acetylcholine are transduced by the nicotinic and muscarinic receptor families, each with distinct signaling mechanisms.

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels composed of five subunits that form a central pore permeable to cations, including Na+ and Ca2+.[4][19] The influx of these ions upon ACh binding leads to rapid depolarization of the postsynaptic membrane, resulting in an excitatory postsynaptic potential (EPSP).[19] The most abundant nAChR subtypes in the brain are the α4β2 and α7 receptors.[6] The high calcium permeability of some nAChR subtypes, particularly the α7 receptor, allows them to modulate intracellular signaling cascades, such as the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in neuroprotection and cell survival.[2]

References

- 1. Serotonin and acetylcholine release response in the rat hippocampus during a spatial memory task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]

- 7. The Role of Acetylcholine in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coordinated Acetylcholine Release in Prefrontal Cortex and Hippocampus Is Associated with Arousal and Reward on Distinct Timescales - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuromodulation - Wikipedia [en.wikipedia.org]

- 10. Selective optogenetic stimulation of cholinergic axons in neocortex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hippocampal acetylcholine release during memory testing in rats: augmentation by glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Association learning-dependent increases in acetylcholine release in the rat auditory cortex during auditory classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of different doses of galanthamine, a long-acting acetylcholinesterase inhibitor, on memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

Acetylcholine Iodide: A Technical Guide to Preliminary Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholine, a primary neurotransmitter in both the central and peripheral nervous systems, plays a crucial role in a vast array of physiological processes.[1] Its iodide salt, Acetylcholine Iodide, serves as a valuable research tool, acting as a direct agonist for both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively). This allows for the precise investigation of cholinergic signaling pathways and their downstream effects. This technical guide provides an in-depth overview of the preliminary research applications of this compound, focusing on its utility in in-vitro and in-vivo experimental models. The guide details experimental protocols, presents quantitative data from key studies, and visualizes the core signaling pathways involved.

In Vitro Applications

This compound is widely employed in a variety of in-vitro assays to elucidate the cellular and molecular mechanisms of cholinergic signaling. Key applications include the study of cell proliferation, apoptosis, and migration.

Cell Proliferation and Viability

This compound has been shown to modulate cell proliferation in a dose-dependent manner. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell viability and proliferation.

Table 1: Quantitative Data on the Effect of Acetylcholine on Cell Viability

| Cell Line | Treatment | Concentration of this compound | Observation | Reference |

| H9c2 | Acetylcholine pre-treatment for 2h, followed by TNF-α for 12h | 10⁻⁸ - 10⁻⁵ mol/L | Dose-dependent attenuation of TNF-α-induced decrease in cell viability. Significant protection observed at 10⁻⁶ mol/L. | [2] |

This protocol is a standard procedure for assessing cell viability using the MTT assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound and/or other compounds of interest for the desired duration.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

-